

An In-Depth Technical Guide to 2-Fluoro-6-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-6-hydroxyphenylboronic acid

Cat. No.: B581007

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-hydroxyphenylboronic acid is a substituted arylboronic acid of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a hydroxyl group ortho to the boronic acid moiety, imparts distinct chemical properties and reactivity. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Molecular Structure and Identification

The molecular structure of **2-Fluoro-6-hydroxyphenylboronic acid** is characterized by a benzene ring substituted with a fluorine atom, a hydroxyl group, and a boronic acid group at positions 2, 6, and 1, respectively.

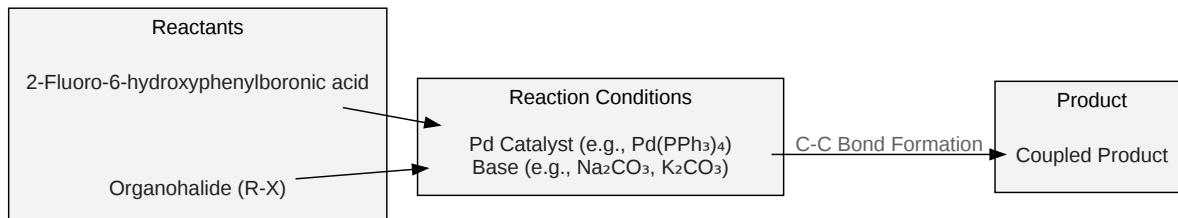
Molecular Identifiers [\[1\]](#) [\[2\]](#)

Identifier	Value
Chemical Formula	C₆H₆BFO₃
IUPAC Name	(2-Fluoro-6-hydroxyphenyl)boronic acid
CAS Number	1256345-60-4
SMILES	OB(O)c1c(O)cccc1F
InChI	InChI=1S/C6H6BFO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9-11H

| InChIKey | FPXQHZPCFRQWCP-UHFFFAOYSA-N |

Physicochemical Properties[\[1\]](#)

Property	Value
Molecular Weight	155.92 g/mol
Monoisotopic Mass	156.0394024 Da


| Physical State | Solid |

Synthesis and Purification

While a specific detailed synthesis protocol for **2-Fluoro-6-hydroxyphenylboronic acid** is not readily available in the searched literature, a general and common method for the synthesis of hydroxyphenylboronic acids involves the following key steps. This proposed pathway is based on established organic chemistry principles for the synthesis of similar compounds.

Proposed Synthetic Pathway

A plausible synthetic route starts from 2-bromo-6-fluorophenol. The hydroxyl group is first protected to prevent interference in subsequent steps. The protected intermediate then undergoes a metal-halogen exchange followed by reaction with a borate ester and subsequent deprotection and hydrolysis to yield the final product.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-6-hydroxyphenylboronic acid | C6H6BFO3 | CID 53216280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-FLUORO-6-HYDROXYPHENYL)BORONIC ACID | CAS 1256345-60-4 [matrix-fine-chemicals.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Fluoro-6-hydroxyphenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b581007#2-fluoro-6-hydroxyphenylboronic-acid-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com